安普奇酮

描述

Ampkinone is an AMP-activated protein kinase (AMPK) activator . AMPK plays a role in energy metabolism and glucose homeostasis by monitoring the ratio of ATP to AMP .

Synthesis Analysis

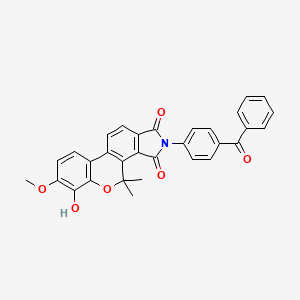

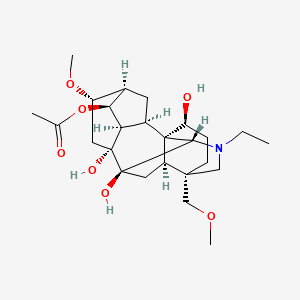

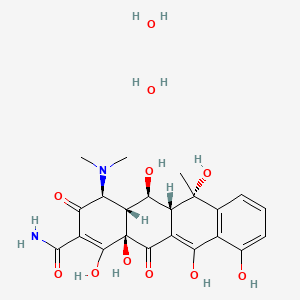

The formal name of Ampkinone is 2-(4-benzoylphenyl)-6-hydroxy-7-methoxy-4,4-dimethyl-1benzopyrano[3,4-e]isoindole-1,3 (2H,4H)-dione . It has a molecular formula of C31H23NO6 .

Molecular Structure Analysis

Ampkinone has a molecular weight of 505.52 and a molecular formula of C31H23NO6 . The structure of Ampkinone is complex and involves various functional groups .

Physical And Chemical Properties Analysis

Ampkinone is a solid compound with a light yellow to yellow color . It has a molecular weight of 505.52 and a molecular formula of C31H23NO6 .

科学研究应用

-

- Ampkinone is primarily used for biochemical applications . It’s a small molecule that modulates the biological activity of AMPK .

- It’s a cell-permeable benzopyran compound that stimulates both LKB1 and CaMKK-mediated AMPK activity indirectly .

- It’s shown to induce phosphorylation of AMPK-Thr 172 and ACC-Ser 79 in L6 cells (EC 50 = 4.3 µM), C2C12 myocytes, 3T3-L1 preadipocytes and HepG2 hepatic cells .

- It enhances glucose uptake and insulin sensitivity in high fat-diet-induced obesity mouse model (10 mg/kg, s.c.) with the lowering of cholesterol and nonesterified fatty acids .

-

- AMPK plays a role in energy metabolism and glucose homeostasis .

- Ampkinone is a small molecule activator of AMPK .

- It stimulates glucose uptake in skeletal muscle when activated during muscle contraction and exercise by the phosphorylation of threonine 172 (Thr 172) by LKB19 and Ca 2+ /calmodulin-dependent kinase kinase .

-

- AMPK is a central regulator of multiple metabolic pathways and may have therapeutic importance for treating obesity, insulin resistance, type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease (CVD) .

- Activating AMPK ameliorates the pathological and phenotypical features of both diseases .

-

- Ampkinone has been shown to stimulate functional activation of AMPK via the phosphorylation at Thr 172 in cultured L6 muscle cells with an EC 50 value of 4.3 μM, enhancing glucose uptake by 3.2-fold .

- When given to diet-induced obese mice,10 mg/kg ampkinone up-regulated the activity of AMPK in liver and muscle, enhancing insulin sensitivity and increasing the oxidation of adipose tissues .

-

- Antiobesity medications as part of a comprehensive plan can help patients achieve lasting obesity control and provide independent health benefits, including decreased cardiovascular risk .

- All patients suffering from obesity should be counseled to adopt a healthful low-calorie diet, exercise regularly, get adequate sleep, and manage stress .

-

- Ampkinone is a small molecule that modulates the biological activity of AMPK . This makes it valuable in pharmaceutical applications, particularly in the development of drugs for metabolic diseases .

- It’s a cell-permeable benzopyran compound that stimulates both LKB1 and CaMKK-mediated AMPK activity indirectly .

- It’s shown to induce phosphorylation of AMPK-Thr 172 and ACC-Ser 79 in various cell types .

- It enhances glucose uptake and insulin sensitivity in high fat-diet-induced obesity mouse model (10 mg/kg, s.c.) with the lowering of cholesterol and nonesterified fatty acids .

-

- Ampkinone is primarily used for biochemical applications . It’s a small molecule that modulates the biological activity of AMPK .

- It’s a cell-permeable benzopyran compound that stimulates both LKB1 and CaMKK-mediated AMPK activity indirectly .

- It’s shown to induce phosphorylation of AMPK-Thr 172 and ACC-Ser 79 in various cell types .

- It enhances glucose uptake and insulin sensitivity in high fat-diet-induced obesity mouse model (10 mg/kg, s.c.) with the lowering of cholesterol and nonesterified fatty acids .

-

- Ampkinone is an indirect AMP-activated protein kinase (AMPK) activator .

- It stimulates the phosphorylation of AMPK via the indirect activation of AMPK in various cell lines .

- Ampkinone-mediated activation of AMPK requires the activity of LKB1 and results in increased glucose uptake in muscle cells .

安全和危害

属性

IUPAC Name |

2-(4-benzoylphenyl)-6-hydroxy-7-methoxy-4,4-dimethylchromeno[3,4-e]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23NO6/c1-31(2)25-20(21-15-16-23(37-3)27(34)28(21)38-31)13-14-22-24(25)30(36)32(29(22)35)19-11-9-18(10-12-19)26(33)17-7-5-4-6-8-17/h4-16,34H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRCHDIWBKOMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC3=C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C6=C(O1)C(=C(C=C6)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ampkinone | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)